Methyl 4-Chlorobenzoate: A Comprehensive Technical Guide
Methyl 4-Chlorobenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1126-46-1
This in-depth technical guide provides a comprehensive overview of methyl 4-chlorobenzoate (B1228818), a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions, along with detailed experimental protocols and safety information.
Chemical and Physical Properties
Methyl 4-chlorobenzoate is a white solid at room temperature.[1] It is an ester of 4-chlorobenzoic acid and methanol (B129727). Key quantitative data regarding its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1126-46-1 | [2] |
| Molecular Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 42-44 °C | [2][4] |
| Boiling Point | 136-137 °C at 10 mmHg | [4] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |
| Density | 1.382 g/cm³ | [4] |
| Vapor Pressure | 0.1 mmHg at 25 °C (estimated) | [5] |
Table 2: Solubility and Spectroscopic Data
| Property | Value | Reference |
| Water Solubility | 216.3 mg/L at 25 °C (estimated) | [5] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol (slightly) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.96 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.91 (s, 3H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.3, 139.4, 130.9, 128.7, 128.6, 52.3 | |
| Major IR Peaks (cm⁻¹) |
Synthesis of Methyl 4-Chlorobenzoate
The most common laboratory synthesis of methyl 4-chlorobenzoate is through the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of methyl 4-chlorobenzoate from 4-chlorobenzoic acid and methanol using sulfuric acid as a catalyst.[6]
Materials:
-
4-Chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl 4-chlorobenzoate.
-
The product can be further purified by recrystallization or column chromatography.
Fischer Esterification Workflow
Key Reactions of Methyl 4-Chlorobenzoate
Methyl 4-chlorobenzoate is a versatile intermediate that participates in several important chemical transformations, primarily involving the reactivity of the aryl chloride.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Methyl 4-chlorobenzoate can be coupled with various boronic acids to synthesize biphenyl (B1667301) derivatives.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 4-chlorobenzoate with phenylboronic acid.[7][8]
Materials:
-
Methyl 4-chlorobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, triphenylphosphine)
-
A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene (B28343), 1,4-dioxane)
-
Degassed water
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 4-chlorobenzoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biphenyl product.
Suzuki-Miyaura Coupling Pathway
Hydrodehalogenation
Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. Methyl 4-chlorobenzoate can be reduced to methyl benzoate (B1203000) via palladium-catalyzed hydrodehalogenation.[2]
Experimental Protocol: Hydrodehalogenation
This protocol outlines a general procedure for the palladium-catalyzed hydrodehalogenation of methyl 4-chlorobenzoate using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent.[9]
Materials:
-
Methyl 4-chlorobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Polymethylhydrosiloxane (PMHS)
-
Potassium fluoride (B91410) (KF)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 4-chlorobenzoate (1.0 eq) in THF.
-
Add a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).
-
Add an aqueous solution of potassium fluoride.
-
Add polymethylhydrosiloxane (PMHS) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is worked up by adding a basic solution to hydrolyze excess PMHS, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated to yield methyl benzoate.
Safety and Handling
Methyl 4-chlorobenzoate should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust or vapors are generated.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Methyl 4-chlorobenzoate 99 1126-46-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. METHYL 4-CHLOROBENZOATE | 1126-46-1 [chemicalbook.com]
- 5. methyl 4-chlorobenzoate, 1126-46-1 [thegoodscentscompany.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
